molecular formula C18H21N3O3 B2502618 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide CAS No. 2034247-69-1

2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Cat. No. B2502618
CAS RN: 2034247-69-1
M. Wt: 327.384
InChI Key: OGEZLMLISJLGIT-HDJSIYSDSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. For example, two polymorphs of TKS159 were characterized using X-ray powder diffractometry, revealing different patterns for forms alpha and beta . The molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that the molecule crystallizes in a triclinic system .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and complexation with metals. An Rh(III)-catalyzed 1,1-cyclization of N-methoxy benzamides with maleimides was described, involving N-H/C-H/N-O bond activation . Additionally, metal complexes of [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] were synthesized, suggesting an octahedral geometry for the complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the two polymorphs of TKS159 exhibited different thermal behaviors, with form alpha being more thermodynamically stable than form beta . The antioxidant properties of benzamide derivatives can be assessed using tests like the DPPH free radical scavenging test, as was done for the 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Compounds similar to 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide, particularly those with benzamide, methoxy, and pyrimidinyl groups, have been studied for their potential antimicrobial and anticancer properties. For instance, benzofuran derivatives, as seen in compounds structurally related to the one of interest, have shown potential as antimicrobial agents against a variety of pathogens due to their ability to interfere with microbial cell processes (Hiremathad et al., 2015)(Hiremathad et al., 2015). Similarly, compounds with methoxy groups have been explored for their role in inhibiting bacterial and fungal growth, highlighting their potential in addressing drug-resistant infections (Swain et al., 2017)(Swain et al., 2017).

Role in Gastrointestinal Disorders

Arylpiperazine derivatives, which share some structural similarities with the compound , have been extensively studied for their pharmacological effects, including their application in treating gastrointestinal disorders. Cisapride, a substituted piperidinyl benzamide, has been utilized as a prokinetic agent to enhance gastrointestinal motility, indicating potential research applications of similar compounds in managing digestive health issues (Wiseman & Faulds, 1994)(Wiseman & Faulds, 1994).

Pharmacokinetics and Drug Metabolism

The metabolism and disposition of arylpiperazine derivatives, including N-dealkylation processes, have been a focal point of research, providing insights into the pharmacokinetics and drug metabolism of such compounds. Understanding these mechanisms is crucial for the development of new pharmaceuticals and optimizing their therapeutic efficacy and safety (Caccia, 2007)(Caccia, 2007).

properties

IUPAC Name

2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-16-6-3-2-5-15(16)17(22)21-13-7-9-14(10-8-13)24-18-19-11-4-12-20-18/h2-6,11-14H,7-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEZLMLISJLGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

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